molecular formula C12H13ClN4 B2849476 2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2415500-51-3

2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B2849476
CAS No.: 2415500-51-3
M. Wt: 248.71
InChI Key: AMOJFJJALOONHR-UHFFFAOYSA-N
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Description

2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrazine moiety and a tetrahydroindazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chloropyrazine intermediate, which is then reacted with suitable reagents to form the final tetrahydroindazole product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves replacing the chlorine atom with other substituents to create derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazine-2-carboxamide: Shares the chloropyrazine moiety but differs in the rest of the structure.

    2-Chloropyrazine: A simpler compound with only the chloropyrazine ring.

    3-Methylindazole: Contains the indazole ring but lacks the chloropyrazine group.

Uniqueness

2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for versatile modifications and applications in various research fields.

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)-3-methyl-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-8-9-4-2-3-5-10(9)16-17(8)12-11(13)14-6-7-15-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOJFJJALOONHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NN1C3=NC=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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